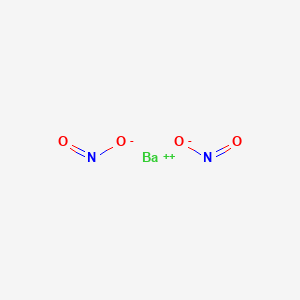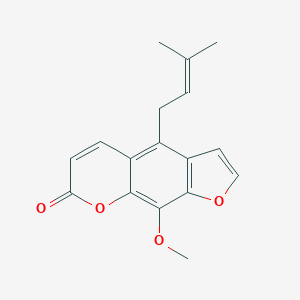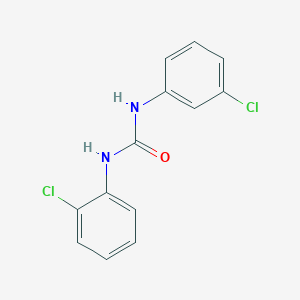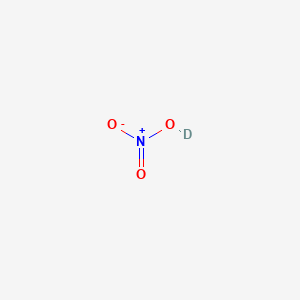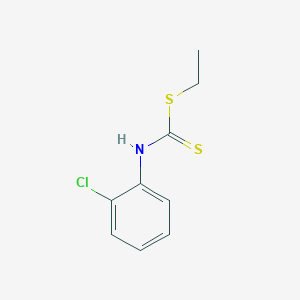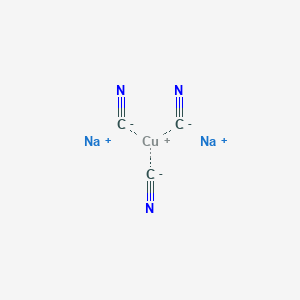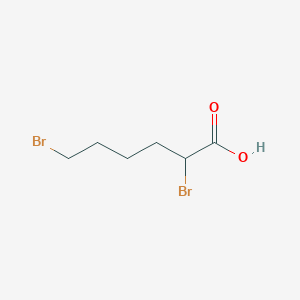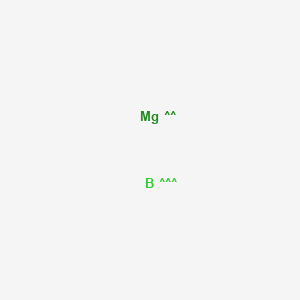
boron;magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
boron;magnesium is an inorganic compound with the chemical formula MgB₂. It is a dark gray, water-insoluble solid that has garnered significant attention due to its superconducting properties. This compound becomes superconducting at a critical temperature of 39 K (−234 °C), which is the highest among conventional superconductors .
Vorbereitungsmethoden
boron;magnesium can be synthesized through various methods. One common method is the solid-state reaction, where magnesium and boron powders are mixed and heated to high temperatures. Another method involves the magnesiothermic reduction of boron oxide. Industrial production methods include the powder-in-tube technique, internal magnesium diffusion, and hybrid physical-chemical vapor deposition .
Analyse Chemischer Reaktionen
boron;magnesium undergoes several types of chemical reactions, including oxidation and reduction. It can react with hydrochloric acid to form magnesium chloride and hydrogen gas. Common reagents used in these reactions include acids and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
boron;magnesium has a wide range of scientific research applications. It is used in the development of superconducting magnets for MRI machines, as well as in the fields of chemistry and materials science for its catalytic properties. Additionally, it is utilized in the production of high-temperature thermoelectric materials and as a component in propellants, pyrotechnics, and explosives .
Wirkmechanismus
The superconducting properties of magnesium boride are primarily due to its unique electronic structure. The compound has two types of electrons at the Fermi level, with one type being much more strongly superconducting than the other. This dual behavior is described by the BCS theory of superconductivity, which explains how electron pairs form and move without resistance .
Vergleich Mit ähnlichen Verbindungen
boron;magnesium is unique among borides due to its high critical temperature for superconductivity. Similar compounds include other metal borides such as titanium boride and zirconium boride, which also have high hardness and thermal stability but do not exhibit superconducting properties at such high temperatures. Magnesium borates, which include magnesium, boron, oxygen, and hydrogen, are known for their strong thermoluminescence and mechanical properties .
Eigenschaften
CAS-Nummer |
12795-15-2 |
|---|---|
Molekularformel |
BMg |
Molekulargewicht |
35.12 g/mol |
IUPAC-Name |
boron;magnesium |
InChI |
InChI=1S/B.Mg |
InChI-Schlüssel |
QYHKLBKLFBZGAI-UHFFFAOYSA-N |
SMILES |
[B].[Mg] |
Kanonische SMILES |
[B].[Mg] |
Synonyme |
magnesium boride magnesium boride (MgB12) magnesium boride (MgB2) magnesium diboride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


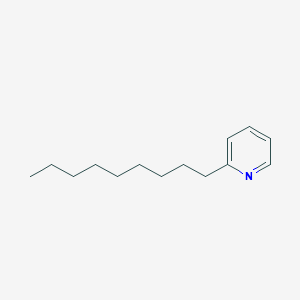
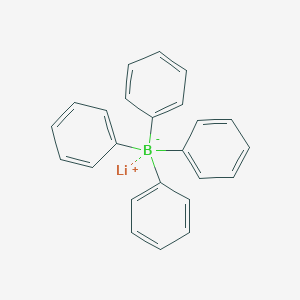
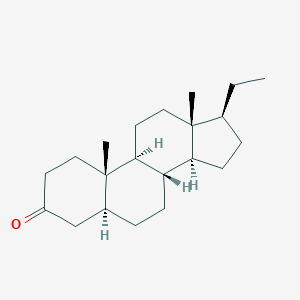
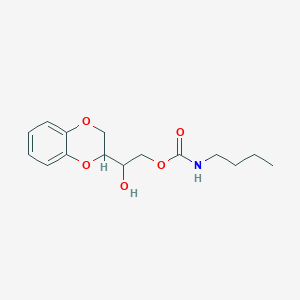
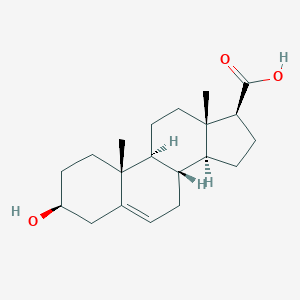
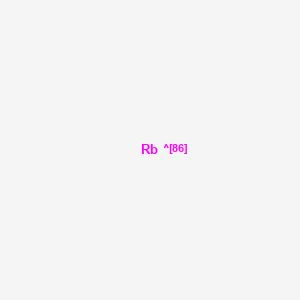
![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)
